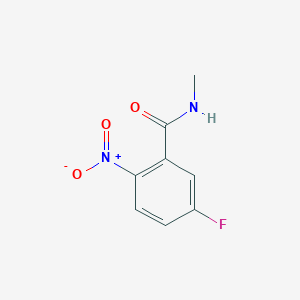

5-Fluoro-N-methyl-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)6-4-5(9)2-3-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFJZKCYKPSSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297179 | |

| Record name | 5-Fluoro-N-methyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878160-05-5 | |

| Record name | 5-Fluoro-N-methyl-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878160-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-N-methyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-methyl-2-nitrobenzamide typically involves the nitration of a fluorinated benzene derivative followed by amide formation. One common synthetic route is as follows:

Nitration: The starting material, 5-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position, forming 5-fluoro-2-nitrobenzene.

Amide Formation: The nitro compound is then reacted with methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Reduction: 5-Fluoro-N-methyl-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-N-methyl-2-nitrobenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-methyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

- 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0): This isomer has the nitro group at the 4-position instead of the 2-position.

- 2-Fluoro-N-methyl-5-nitrobenzamide (CAS 136146-83-3) : Here, the nitro group is at the 5-position, adjacent to the fluorine. This configuration may enhance intramolecular hydrogen bonding, affecting crystallization behavior and melting points .

Functional Group Variations

- 2-Fluorobenzamide (CAS 445-28-3): Lacking both the nitro and methyl groups, this simpler analogue exhibits lower reactivity in nucleophilic substitutions.

- Methyl 5-fluoro-2-nitrobenzoate (CAS 1015433-96-1) : Replacing the methylamide with a methyl ester increases electrophilicity at the carbonyl carbon, making it more reactive in hydrolysis or transesterification reactions .

Heterocyclic Derivatives

- N-Methyl-5-morpholino-2-nitrobenzamide (2b): Introducing a morpholine ring at the 5-position via nucleophilic aromatic substitution (NAS) enhances solubility and bioavailability. The reaction with 5-Fluoro-N-methyl-2-nitrobenzamide achieves a 71.2% yield under mild conditions (50°C, acetonitrile), demonstrating the substrate’s versatility .

Reduction of Nitro Group

The nitro group in this compound is reduced to an amine using SnCl₂·2H₂O under reflux, yielding 4-(substituted)-5-fluorobenzene-1,2-diamine. This contrasts with analogues like 2-Hydroxy-5-nitro-N-phenylbenzamide, where the hydroxyl group necessitates protective strategies during reduction .

Physicochemical Properties

Biological Activity

5-Fluoro-N-methyl-2-nitrobenzamide (FMNBA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This review focuses on its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₇FN₂O₃

- Molecular Weight : 188.15 g/mol

- Structure : FMNBA is characterized by a fluorine atom at the 5-position, a nitro group at the 2-position, and a methyl group attached to the nitrogen atom of the amide group.

The biological activity of FMNBA is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. This mechanism is crucial in its potential applications in cancer therapy and antimicrobial treatments.

Biological Activities

-

Anticancer Properties

- FMNBA has been investigated for its ability to inhibit cancer cell growth. Studies have shown that it can induce apoptosis in various cancer cell lines by targeting focal adhesion kinase (FAK), which plays a critical role in cell adhesion and migration.

- Inhibition of FAK activity has been linked to reduced tumor growth and metastasis in preclinical models, suggesting that FMNBA could be a candidate for cancer treatment .

-

Antimicrobial Activity

- Preliminary studies indicate that FMNBA exhibits antimicrobial properties against certain bacterial strains. Its effectiveness may stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

- Neuroprotective Effects

Table 1: Summary of Biological Activities

Case Study: FAK Inhibition and Cancer Therapy

A study demonstrated that FMNBA inhibits FAK activity, leading to decreased adhesion and increased apoptosis in breast cancer cell lines. The study utilized RNA interference techniques to confirm the role of FAK in mediating these effects, highlighting FMNBA's potential as a therapeutic agent against metastatic cancer .

Q & A

Q. What are the common synthetic routes for 5-Fluoro-N-methyl-2-nitrobenzamide, and what factors influence reaction yields?

The synthesis typically begins with fluorinated nitrobenzoic acid derivatives. For example, 5-fluoro-2-nitrobenzoic acid (CAS 320-98-9) can be converted to the corresponding acid chloride, followed by amidation with methylamine. Reaction yields depend on solvent choice (e.g., anhydrous THF or DMF), temperature control (0–5°C during acid chloride formation), and stoichiometric ratios of reagents. Side reactions, such as over-alkylation or hydrolysis, are minimized by maintaining anhydrous conditions and using coupling agents like EDCI .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

- X-ray crystallography : Resolves bond angles and crystallographic packing, as demonstrated in structurally similar nitrobenzamides (e.g., 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide) .

- NMR spectroscopy : NMR identifies fluorine environments, while NMR confirms methyl group integration and aromatic substitution patterns.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

Q. What are the key intermediates in the synthesis of this compound, and how are they characterized?

Critical intermediates include 5-fluoro-2-nitrobenzoic acid (precursor to the acid chloride) and N-methyl-5-fluoro-2-nitrobenzamide . These are characterized via melting point analysis, TLC (using ethyl acetate/hexane systems), and FT-IR to confirm functional groups (e.g., C=O stretch at ~1680 cm for amides) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved when characterizing this compound?

Discrepancies in NMR shifts may arise from solvent effects or tautomerism. For example, fluorine’s electron-withdrawing effect can deshield adjacent protons, altering NMR signals. Cross-validation via 2D NMR (e.g., HSQC, HMBC) and comparison with crystallographic data (e.g., bond lengths in analogous compounds) resolves ambiguities . Conflicting IR peaks (e.g., nitro vs. amide stretches) are addressed by computational modeling (DFT) to predict vibrational modes.

Q. What strategies optimize the regioselective introduction of the nitro group in fluorinated benzamide derivatives?

Nitration of fluorinated aromatics requires careful control of electrophilic substitution. Mixed acid (HNO/HSO) at low temperatures (–10°C) directs nitro groups meta to fluorine due to fluorine’s strong ortho/para-directing deactivation. Computational studies (e.g., Fukui function analysis) predict regioselectivity, while kinetic monitoring via HPLC ensures minimal byproduct formation .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in further chemical modifications?

Fluorine’s electronegativity increases the electrophilicity of the adjacent nitro group, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). However, steric hindrance from the methyl group may reduce accessibility. Comparative studies with non-fluorinated analogs (e.g., N-methyl-2-nitrobenzamide) show slower reaction kinetics, confirming fluorine’s electronic activation role .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for fluorinated nitrobenzamides?

Variations in antimicrobial assays (e.g., MIC values) may stem from differences in bacterial strains, solvent carriers (DMSO vs. aqueous buffers), or purity levels (>95% by HPLC). Meta-analyses of structure-activity relationships (SAR) across fluorinated benzamides reveal that N-methylation enhances membrane permeability, but nitro group reduction (to amine) is critical for activity .

Methodological Considerations

Q. What computational tools are effective for predicting the stability and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model charge distribution, frontier molecular orbitals, and reaction pathways. Molecular dynamics simulations predict solubility in polar solvents (e.g., DMF) and aggregation behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.